molecular formula C20H22BrN3O2S B5207683 3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5207683
M. Wt: 448.4 g/mol
InChI Key: PTYKSTPCGYJJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a synthetic compound that has been extensively studied for its potential in scientific research applications. This compound is also known by its chemical name, BPTES.

Mechanism of Action

BPTES works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This, in turn, reduces the supply of glutamate to cancer cells, which are highly dependent on glutamate for energy and biosynthesis.
Biochemical and Physiological Effects:
BPTES has been shown to have a range of biochemical and physiological effects. In addition to inhibiting glutaminase, it has been found to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth and metastasis, and enhance the effectiveness of other cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES as a research tool is its specificity for glutaminase. This allows researchers to study the role of glutaminase in cancer biology without affecting other cellular processes. However, BPTES has some limitations as well. For example, it has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal models.

Future Directions

There are several potential future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors based on the structure of BPTES. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders. Additionally, BPTES may have applications outside of cancer research, such as in the development of new antimicrobial agents.

Synthesis Methods

The synthesis of BPTES involves several steps, including the reaction of 4-bromo-2-fluoroaniline with piperidine, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide. The final step involves the reaction of the resulting product with 4-methoxybenzoyl chloride to produce BPTES.

Scientific Research Applications

BPTES has been studied for its potential in cancer research. Specifically, it has been found to inhibit the activity of glutaminase, an enzyme that is critical for the growth and survival of cancer cells. By inhibiting glutaminase, BPTES has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-bromo-4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S/c1-26-18-10-5-14(13-17(18)21)19(25)23-20(27)22-15-6-8-16(9-7-15)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKSTPCGYJJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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